4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
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Overview
Description
4-[(4-Methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a complex organic compound known for its unique structural features and diverse applications in scientific research This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multi-step organic reactions
Formation of Benzoxazine Core: The benzoxazine core can be synthesized through a cyclization reaction involving an aromatic amine and a formaldehyde derivative under acidic or basic conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution, where a methoxybenzene derivative reacts with the benzoxazine core.
Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine, to form the sulfonylated benzoxazine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.
Substitution: The benzoxazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of functionalized benzoxazine derivatives.
Scientific Research Applications
4-[(4-Methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has several applications across different fields:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The benzoxazine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
4-[(4-Methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.
4-[(4-Methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-amine: Features an amine group in place of the carboxylic acid.
Uniqueness
The unique combination of a methoxyphenyl group, sulfonyl group, and benzoxazine ring in 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid provides distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S/c1-22-11-6-8-12(9-7-11)24(20,21)17-10-15(16(18)19)23-14-5-3-2-4-13(14)17/h2-9,15H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAPZECJCFKXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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